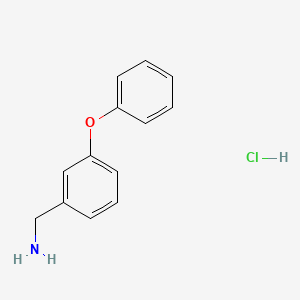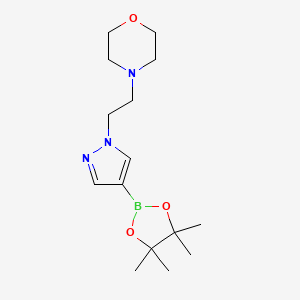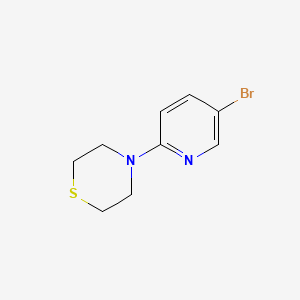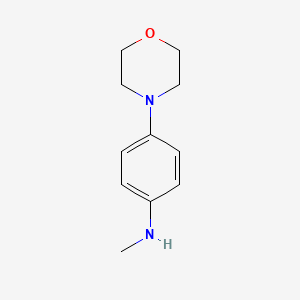
Methyl-(4-morpholin-4-YL-phenyl)-amine
Übersicht
Beschreibung
Methyl-(4-morpholin-4-YL-phenyl)-amine is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(4-morpholin-4-YL-phenyl)-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-morpholin-4-yl-benzaldehyde. This can be achieved by reacting 4-bromo-benzaldehyde with morpholine in the presence of a base such as potassium carbonate.
Reductive Amination: The intermediate 4-morpholin-4-yl-benzaldehyde is then subjected to reductive amination with methylamine. This reaction is usually carried out in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of 4-morpholin-4-yl-benzaldehyde using optimized reaction conditions to ensure high yield and purity.
Continuous Flow Reductive Amination: Employing continuous flow reactors for the reductive amination step to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-(4-morpholin-4-YL-phenyl)-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl-(4-morpholin-4-YL-phenyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Methyl-(4-morpholin-4-YL-phenyl)-amine involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and other non-covalent interactions, influencing the activity of enzymes or receptors. The phenyl group provides hydrophobic interactions, while the methylamine group can participate in nucleophilic or electrophilic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Morpholin-4-yl-benzaldehyde: An intermediate in the synthesis of Methyl-(4-morpholin-4-YL-phenyl)-amine.
4-Morpholin-4-yl-phenylamine: Lacks the methyl group but shares similar structural features.
N-Methyl-4-morpholin-4-yl-benzylamine: Similar structure with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of both a morpholine ring and a methylamine group attached to a phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
N-methyl-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPCCZIHDCGBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





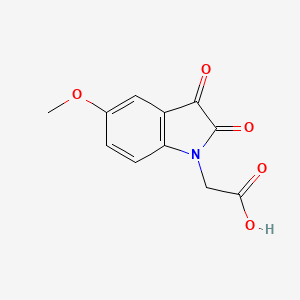
![3H-Imidazo[4,5-b]pyridine-2-methanamine](/img/structure/B1369207.png)


